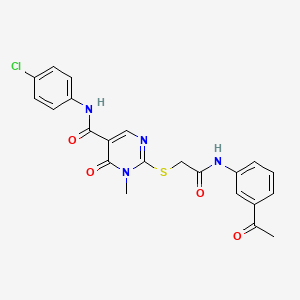

2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Descripción

This compound is a synthetic pyrimidine derivative featuring a dihydropyrimidine-5-carboxamide core. Key structural elements include:

- A thioether linkage connecting a 3-acetylphenylamino group to the pyrimidine ring.

- A 4-chlorophenyl carboxamide substituent at position 3.

- A methyl group at position 1 and a keto group at position 4.

Propiedades

IUPAC Name |

2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4S/c1-13(28)14-4-3-5-17(10-14)25-19(29)12-32-22-24-11-18(21(31)27(22)2)20(30)26-16-8-6-15(23)7-9-16/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGITOKJVBVGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide, often referred to as compound 1, is a member of the dihydropyrimidine class of compounds. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of compound 1 involves multi-step reactions that typically include the formation of thioether linkages and the introduction of various functional groups. The molecular formula is , with a molecular weight of approximately 427.92 g/mol. The structure features a dihydropyrimidine core with various substituents that enhance its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve:

- Induction of Apoptosis : Compound 1 has been shown to upregulate pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, effectively halting proliferation in sensitive cell lines .

Antimicrobial Activity

Compound 1 also exhibits antimicrobial properties. It has been tested against a range of bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) indicates that modifications to the phenyl and pyrimidine rings can enhance activity against specific pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance. Notably, it has shown inhibitory effects on topoisomerase II and various kinases involved in cell signaling pathways critical for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Apoptosis induction, cell cycle arrest |

| Antimicrobial | Moderate | Growth inhibition of pathogens |

| Enzyme Inhibition | Significant | Inhibition of topoisomerase II |

Case Study: HepG2 Cell Line

In a controlled study involving HepG2 cells, treatment with compound 1 resulted in:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs (e.g., pyrimidine-based benzamide derivatives) from recent studies are compared below.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Diversity: The 4-chlorophenyl group in the target compound is shared with Compound 5 but contrasts with Compound 4’s 4-nitrophenyl and Compound 6’s p-tolyl groups. The thioether linkage in the target compound is unique among the analogs, which may influence redox activity or metabolic stability .

Molecular Weight Implications :

- The target compound’s estimated molecular weight (~550) aligns with analogs in Table 1, suggesting comparable pharmacokinetic profiles (e.g., moderate oral bioavailability).

Biological Activity Trends: Pyrimidine derivatives with chlorophenyl groups (e.g., Compound 5) often exhibit enhanced antimicrobial or anticancer activity due to increased membrane permeability .

Research Findings and Hypotheses

- Structural Uniqueness : The thioether and 3-acetylphenyl groups in the target compound distinguish it from other pyrimidine derivatives, possibly conferring unique interaction modes with biological targets (e.g., cysteine-rich enzymes or receptors) .

- Comparative Bioactivity Gaps : While analogs like Compound 5 show promise in antimicrobial assays, the target compound’s efficacy remains untested. Its 4-chlorophenyl and acetylphenyl groups may synergize for enhanced activity against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via a multi-step approach involving coupling reactions. For example:

Amide bond formation : Use coupling reagents like HBTU or HATU with DIPEA/NMM in DMF to link the pyrimidine core to the 4-chlorophenyl group and acetylphenylamine moiety .

Thioether linkage : Introduce the thioethyl bridge via nucleophilic substitution or thiol-ene chemistry under inert conditions.

- Optimization : Employ Design of Experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reagents. Monitor yields using HPLC (purity >90% achievable) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons), methyl groups (δ 1.5–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .

- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Approach :

Substituent variation : Synthesize analogs with modifications to the 4-chlorophenyl (e.g., nitro, methoxy) or acetylphenylamine groups. Compare antimicrobial activity using disk diffusion assays .

Pharmacophore mapping : Use molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Data interpretation : Correlate substituent electronegativity/logP with MIC values. For example, electron-withdrawing groups (e.g., -NO₂) may enhance activity against Proteus vulgaris .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Strategies :

Cross-validation : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial testing) .

Purity control : Ensure compound purity >95% via HPLC to exclude impurities as confounding factors .

Structural analogs : Compare with related compounds (e.g., pyrimidine-5-carboxamide derivatives in ) to identify trends in substituent effects .

Q. What methodologies are recommended for evaluating metabolic stability and toxicity in preclinical models?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (IC50 thresholds: <10 µM for further development) .

Q. How can reaction scalability be addressed without compromising yield or purity?

- Flow chemistry : Transition batch synthesis to continuous flow systems for thioether formation, improving heat/mass transfer and reducing side reactions .

- Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism).

- Error analysis : Report 95% confidence intervals for IC50/MIC values and use ANOVA for cross-study comparisons .

Q. How should researchers document synthetic protocols for reproducibility?

- Detailed records : Include reagent grades (e.g., anhydrous DMF), reaction times, and purification Rf values.

- Metadata standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like PubChem for data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.